molecular formula C20H25NO3S B2692769 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1421485-59-7

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2692769
CAS RN: 1421485-59-7
M. Wt: 359.48
InChI Key: IETQVKSUXILATF-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as CPT-TMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for further research.

Scientific Research Applications

Synthesis and Structural Studies

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide is involved in various chemical synthesis processes and structural studies due to its unique chemical properties. For example, N-Cyano-N-phenyl-p-methylbenzenesulfonamide serves as an electrophilic cyanation reagent for synthesizing benzonitriles from aryl bromides, highlighting the utility of related sulfonamide compounds in facilitating complex chemical transformations (Anbarasan, Neumann, & Beller, 2011). Similarly, N-[(2-(Trimethylsilyl)oxy)phenyl]-arylsulfonamides have been synthesized and analyzed for their structural features, demonstrating the role of sulfonamide derivatives in developing new materials with potential applications in various scientific fields (Nikonov, Sterkhova, Serykh, Kolyvanov, & Lazareva, 2019).

Catalytic and Bioactive Applications

Sulfonamide compounds also play a crucial role in catalysis and bioactivity studies. For instance, sulfonamide-substituted iron phthalocyanine, designed with solubility and stability in mind, has shown remarkable stability under oxidative conditions and has been used in the oxidation of olefins, showcasing the potential of sulfonamide derivatives in catalysis (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014). Additionally, the design, synthesis, and evaluation of thiol-activated sources of sulfur dioxide (SO2) as antimycobacterial agents have been reported, where N-Benzyl-2,4-dinitrobenzenesulfonamide demonstrated higher potency than the clinical agent isoniazid, indicating the therapeutic potential of sulfonamide derivatives (Malwal, Sriram, Yogeeswari, Konkimalla, & Chakrapani, 2012).

Anticancer and Enzyme Inhibition

Moreover, sulfonamide derivatives have been explored for their anticancer effects and enzyme inhibition properties. New dibenzenesulfonamides have been synthesized and studied for inducing apoptosis and autophagy pathways in cancer cells, alongside their carbonic anhydrase inhibitory effects on human isoenzymes, highlighting the diverse bioactive potential of these compounds (Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-14-11-16(3)19(12-15(14)2)25(23,24)21-13-20(22,18-9-10-18)17-7-5-4-6-8-17/h4-8,11-12,18,21-22H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETQVKSUXILATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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